molecular formula C30H30O4 B1667082 Biphenylindanone A CAS No. 866823-73-6

Biphenylindanone A

Cat. No.: B1667082
CAS No.: 866823-73-6
M. Wt: 454.6 g/mol
InChI Key: KMKBEESNZAPKMP-UHFFFAOYSA-N
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Description

Biphenyl-indanone A, commonly referred to as BINA, is an organic compound characterized by its unique structure, comprising two aromatic rings connected by a single carbon atom. It is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGlu2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BINA involves several key steps:

  • Formation of the Indanone Core: : The initial step involves the synthesis of the indanone core. This can be achieved through a Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

  • Coupling with Biphenyl: : The indanone core is then coupled with a biphenyl moiety. This step typically involves a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of biphenyl reacts with a halogenated indanone in the presence of a palladium catalyst and a base.

  • Final Modifications: : The final step may involve various modifications to introduce functional groups that enhance the compound’s activity and selectivity. This can include methylation, hydroxylation, or other functional group transformations.

Industrial Production Methods

Industrial production of BINA follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation enhances the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

BINA undergoes several types of chemical reactions, including:

  • Oxidation: : BINA can be oxidized to introduce hydroxyl groups or other oxygen-containing functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reduction reactions can be used to modify the aromatic rings or the indanone core. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

  • Substitution: : BINA can undergo substitution reactions, where one functional group is replaced by another. This is often achieved using nucleophilic or electrophilic reagents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce deoxygenated or partially hydrogenated compounds.

Scientific Research Applications

BINA has a wide range of scientific research applications:

  • Chemistry: : BINA is used as a model compound to study allosteric modulation and receptor-ligand interactions. Its unique structure makes it an ideal candidate for exploring new synthetic methodologies and reaction mechanisms.

  • Biology: : In biological research, BINA is used to investigate the role of mGlu2 receptors in various physiological processes. It helps in understanding the signaling pathways and molecular mechanisms underlying receptor activation and modulation.

  • Medicine: : BINA has shown promise in the treatment of psychiatric disorders such as schizophrenia and anxiety. Its ability to modulate mGlu2 receptors makes it a potential therapeutic agent for these conditions. Preclinical studies have demonstrated its efficacy in animal models, paving the way for further clinical research.

  • Industry: : BINA is used in the development of new pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various bioactive compounds.

Comparison with Similar Compounds

BINA is unique in its selective modulation of mGlu2 receptors. Similar compounds include:

    LY354740: Another mGlu2 receptor agonist, but it acts as an orthosteric agonist rather than an allosteric modulator.

    JNJ-40411813: A positive allosteric modulator of mGlu2 receptors, similar to BINA, but with different pharmacokinetic properties.

    ADX71149: Another mGlu2 receptor modulator with potential therapeutic applications in psychiatric disorders.

Compared to these compounds, BINA offers a unique combination of selectivity, potency, and pharmacokinetic profile, making it a valuable tool in both research and therapeutic contexts .

Properties

IUPAC Name

4-[3-[(2-cyclopentyl-6,7-dimethyl-1-oxo-2,3-dihydroinden-5-yl)oxymethyl]phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30O4/c1-18-19(2)28-25(15-26(29(28)31)22-7-3-4-8-22)16-27(18)34-17-20-6-5-9-24(14-20)21-10-12-23(13-11-21)30(32)33/h5-6,9-14,16,22,26H,3-4,7-8,15,17H2,1-2H3,(H,32,33)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKBEESNZAPKMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2CC(C(=O)C2=C1C)C3CCCC3)OCC4=CC(=CC=C4)C5=CC=C(C=C5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432098
Record name Biphenylindanone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866823-73-6
Record name Biphenyl indanone A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866823-73-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Biphenylindanone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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